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Compound of Interest

Compound Name: 2-(Phenyilsulfonyl)ethanol

Cat. No.: B1294744

2-(Phenylsulfonyl)ethanol is an organic compound that has carved a significant niche as a
versatile intermediate and building block in modern synthetic chemistry.[1][2] Characterized by
a phenylsulfonyl group attached to an ethanol backbone, this molecule offers a unique
combination of reactivity that makes it invaluable to researchers in pharmaceutical
development, material science, and specialized organic synthesis.[1][3] Its bifunctional nature
—possessing both a nucleophilic hydroxyl group and a strongly electron-withdrawing sulfonyl
group—allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the core chemical properties, reactivity, and
applications of 2-(Phenylsulfonyl)ethanol, offering field-proven insights and detailed protocols
for its use.

Core Compound ldentifiers:

e |[UPAC Name: 2-(benzenesulfonyl)ethanol[4]
e CAS Number: 20611-21-6[1]

e Molecular Formula: CsH1003S[1]

e Molecular Weight: 186.23 g/mol [1][4]

e Synonyms: 2-(Benzenesulfonyl)ethanol, 2-Hydroxyethyl phenyl sulfone, Phenyl-2-
hydroxyethyl sulfone[2]
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Caption: Molecular Structure of 2-(Phenylsulfonyl)ethanol.

Physicochemical Properties

2-(Phenylsulfonyl)ethanol is typically a clear yellow, viscous liquid or a low-melting solid,
depending on its purity.[1][2] The presence of the polar sulfonyl and hydroxyl groups
contributes to its solubility in polar organic solvents.[2]

Property Value Source(s)
Appearance Clear yellow viscous liquid [1]

Boiling Point 177 °C at 2 mmHg [1]

Density 1.557 g/mL at 25 °C [1][5]
Refractive Index (n20/D) 1.555 [1]

. . Stable under recommended
Chemical Stability storage conditions [6]

Incompatibilities Strong oxidizing agents [6]

Spectroscopic Profile: A Guide to Structural
Elucidation

Spectroscopic analysis is fundamental for verifying the structure and purity of 2-
(Phenylsulfonyl)ethanol. The following data outlines the expected spectral characteristics.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum provides unambiguous evidence for the structure. Protons on the
carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4 to 4.5 ppm
range.[7]
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Predicted Chemical

Proton Assighment  Shift (3) in ppm Multiplicity Integration
(CDCls)
Aromatic (CeH5) 7.50 - 7.95 Multiplet 5H
-CH:- (adjacent to )
~3.40 Triplet 2H
SO2)
-CH:- (adjacent to )
~4.05 Triplet 2H
OH)
Variable (Broad )
-OH Singlet 1H

Singlet)

Note: The -OH proton signal can be confirmed by its disappearance upon adding a drop of D20
to the NMR sample.[7]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon atoms adjacent to the electronegative oxygen and sulfonyl groups are shifted

downfield.

. Predicted Chemical Shift (d) in ppm
Carbon Assignment

(CDCls)
Aromatic (ipso-C) ~139
Aromatic (ortho, meta, para-C) 127 - 134
-CH:- (adjacent to SOz2) ~59
-CH:- (adjacent to OH) ~57

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorptions from the hydroxyl and sulfonyl groups.
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. . Predicted Absorption .
Vibrational Mode Intensity
Range (cm™)

O-H stretch (alcohol) 3500 - 3200 Strong, Broad[8]
C-H stretch (aromatic) 3100 - 3000 Medium
C-H stretch (aliphatic) 3000 - 2850 Medium[9]
S=0 stretch (sulfone) 1350 - 1300 and 1160 - 1120 Strong, Two Bands[9]
C-O stretch (alcohol) 1260 - 1000 Strong|8]
Mass Spectrometry (MS)

In mass spectrometry, alcohols often undergo characteristic fragmentation patterns, including
alpha-cleavage and dehydration.[8]

lon m/z (Expected) Description

[M]*+ 186 Molecular lon
[M-H20]* 168 Loss of water
[CeH5SO2]* 141 Phenylsulfonyl cation
[C2H4OH]* 45 Cleavage product
[CeHs]* 77 Phenyl cation

Chemical Properties and Reactivity

The synthetic utility of 2-(Phenylsulfonyl)ethanol stems from the distinct reactivity of its two

functional groups.

The Phenylsulfonyl Group: An Electron-Withdrawing
Powerhouse

The phenylsulfonyl (PhSO2) group is strongly electron-withdrawing, which profoundly
influences the molecule's reactivity.[10]
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» Activation of Adjacent Protons: The sulfonyl group increases the acidity of the protons on the
adjacent methylene group (a-protons). This facilitates deprotonation by a suitable base,
forming a carbanion that can participate in various carbon-carbon bond-forming reactions.

o Leaving Group Potential: While the phenylsulfonyl group itself is a poor leaving group in
direct substitution, the entire 2-(phenylsulfonyl)ethyl moiety can be eliminated under basic
conditions.[11] This property is the cornerstone of its use as a protecting group.

The Hydroxyl Group: A Versatile Nucleophile

The primary alcohol (-OH) group exhibits typical reactivity:
e Nucleophilic Attack: It can act as a nucleophile to form ethers and esters.

o Conversion to a Better Leaving Group: The hydroxyl group can be readily converted into a
better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the
corresponding sulfonyl chloride. This transformation is crucial for subsequent nucleophilic
substitution reactions (Sn2).
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Reactivity of 2-(Phenylsulfonyl)ethanol
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Caption: Mechanism of base-catalyzed deprotection of a PSE group.

Material Science and Analytical Chemistry

In material science, 2-(Phenylsulfonyl)ethanol is used in the production of specialty polymers
and resins, where it can enhance material properties. [3]In analytical chemistry, it serves as a
derivatizing agent in chromatography, improving the detection and quantification of certain
analytes. [1][3]
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Experimental Protocols

The following protocols are representative of the synthesis and use of 2-
(Phenylsulfonyl)ethanol. All manipulations should be performed in a well-ventilated fume
hood with appropriate personal protective equipment (PPE). [6]

Protocol 1: Synthesis of 2-(Phenylsulfonyl)ethanol

This protocol describes a common method for synthesizing the title compound from thiophenol
and 2-chloroethanol, followed by oxidation.

Step 1: Synthesis of 2-(Phenylthio)ethanol

To a stirred solution of thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in ethanol at 0 °C,
add 2-chloroethanol (1.05 eq) dropwise.

o Allow the reaction mixture to warm to room temperature and stir for 12 hours.

e Monitor the reaction by Thin Layer Chromatography (TLC).

e Upon completion, remove the ethanol under reduced pressure.

o Extract the aqueous residue with ethyl acetate (3x), wash the combined organic layers with
brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfide.

Step 2: Oxidation to 2-(Phenylsulfonyl)ethanol

e Dissolve the crude 2-(phenylthio)ethanol in a suitable solvent like dichloromethane or acetic
acid.

e Cool the solution to 0 °C in an ice bath.

e Add an oxidizing agent, such as hydrogen peroxide (in acetic acid) or meta-
chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise, maintaining the temperature
below 10 °C.

 Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete
consumption of the starting material.
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e Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.

o Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution
and brine, dry over anhydrous sodium sulfate, and concentrate.

 Purify the crude product by column chromatography on silica gel to afford pure 2-
(Phenylsulfonyl)ethanol.
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Step 1: Sulfide Formation

[1. Dissolve Thiophenol & NaOH in EtOH at O°Ca

'

[2. Add 2-Chloroethanol dropwisej

'

[ 3. Warm to RT, stir for 12h j

'

@. Concentrate and extract with Ethyl Acetata

Step 2: %xidation

E’S. Dissolve sulfide in DCM at 00@

'

[6. Add oxidizing agent (e.g., m-CPBAD

'

[ 7. Stir at RT for 4-6h j

'

[ 8. Quench, extract, and wash j

'

@. Purify by Column Chromatograph)a

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(Phenylsulfonyl)ethanol.
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Protocol 2: O-Alkylation using 2-(Phenylsulfonyl)ethanol

This protocol demonstrates the use of 2-(Phenylsulfonyl)ethanol as a precursor for an

alkylating agent after activating the hydroxyl group.

Step 1: Activation of the Hydroxyl Group (Tosylation)

Dissolve 2-(Phenylsulfonyl)ethanol (1.0 eq) in anhydrous dichloromethane under an inert
atmosphere (N2 or Ar).

Add pyridine (2.0 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C.

Add p-toluenesulfonyl chloride (TsCI) (1.1 eq) portion-wise.

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

Quench the reaction with water and separate the organic layer.

Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate, and brine.

Dry over anhydrous magnesium sulfate, filter, and concentrate to yield 2-
(phenylsulfonyl)ethyl tosylate, which can often be used without further purification.

Step 2: Nucleophilic Substitution

Dissolve the nucleophile (e.g., a phenol, 1.0 eq) in a polar aprotic solvent such as DMF or
acetonitrile.

Add a base such as potassium carbonate (K2COs) (1.5 eq).

Add the 2-(phenylsulfonyl)ethyl tosylate (1.1 eq) from Step 1 to the mixture.

Heat the reaction to 60-80 °C and monitor by TLC.

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

Wash the combined organic layers, dry, concentrate, and purify by chromatography to obtain
the desired ether product.
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Safety and Handling

2-(Phenylsulfonyl)ethanol is an irritant and should be handled with care. [4][6]
e Hazard Statements:

o H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May
cause respiratory irritation. [4][6]* Precautionary Measures:

o P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6] * P280: Wear protective
gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of
soap and water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]*
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away
from incompatible substances like strong oxidizing agents. [1][6]* Disposal: Dispose of
contents/container to an approved waste disposal plant in accordance with local
regulations. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before
handling this chemical. [6][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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